Ethyl naphtho[1,2-b]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
ethyl benzo[g][1]benzothiole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2S/c1-2-17-15(16)13-9-11-8-7-10-5-3-4-6-12(10)14(11)18-13/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHHICBDWVELEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351263 | |
| Record name | ethyl naphtho[1,2-b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51925-17-8 | |
| Record name | ethyl naphtho[1,2-b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Naphthalene Derivatives via Sulfur-Containing Reagents
The fusion of a thiophene ring onto a naphthalene backbone often begins with functionalized naphthalene precursors. A seminal approach involves reacting 1-naphthol with paraformaldehyde in the presence of MgCl₂ and triethylamine to yield 1-hydroxy-2-naphthaldehyde . While this method originally produces a furan derivative (ethyl naphtho[1,2-b]furan-2-carboxylate), analogous logic applies to thiophene synthesis by substituting oxygen-containing reagents with sulfur sources. For instance, treating 1-mercapto-2-naphthaldehyde with ethyl bromoacetate under basic conditions (e.g., K₂CO₃) could facilitate thiophene ring closure via nucleophilic substitution .
Key challenges include regioselectivity control and the stability of sulfur intermediates. In the furan series, bromination of the intermediate 2 (ethyl naphtho[1,2-b]furan-2-carboxylate) selectively occurs at the 5-position , suggesting that analogous bromination of a thiophene derivative might enable further functionalization. However, sulfur’s larger atomic radius may alter electronic effects, necessitating optimized conditions.
Radical-Triggered Double SO₂ Insertion into 1,7-Diynes
A radical-mediated cascade reported by Zhang et al. offers a metal-free route to naphtho[1,2-c]thiophene 2,2-dioxides . By reacting benzene-linked 1,7-diynes with aryldiazonium salts and DABSO (a SO₂ surrogate), the method installs sulfonyl and azo groups via sequential radical additions (Scheme 1). For ethyl naphtho[1,2-b]thiophene-2-carboxylate, modifying the diyne substrate to include an ester group at the 2-position could direct cyclization toward the desired product.
Mechanistic Insights :
-
Initiation by aryl radicals from diazonium salts.
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Double SO₂ insertion forms sulfonyl radicals, triggering 5-endo-trig cyclization.
-
Hydrogen atom transfer and radical cross-coupling finalize the thiophene core .
This method’s diastereoselectivity (up to 6:1 dr) and functional group tolerance are advantageous . However, post-synthetic reduction of the sulfone groups to thiophene would require additional steps, potentially impacting yields.
Suzuki Coupling of Brominated Naphthothiophene Intermediates
Cross-coupling reactions enable modular construction of the naphthothiophene skeleton. Starting with 5-bromo-naphtho[1,2-b]thiophene-2-carboxylate (3 , analogous to furan derivative 3 in ), Suzuki-Miyaura coupling with arylboronic acids introduces diverse substituents at the 5-position . For example, ethyl 5-(pyridin-4-yl)naphtho[1,2-b]furan-2-carboxylate was synthesized in 77% yield using Pd(PPh₃)₄ . Adapting this to thiophene would require synthesizing the brominated thiophene precursor, possibly via electrophilic bromination of the parent ester.
Experimental Data from Analogous Systems :
| Substrate | Boronic Acid | Catalyst | Yield (%) |
|---|---|---|---|
| 5-Bromo-furan 3 | Pyridin-4-yl | Pd(PPh₃)₄ | 77 |
| 5-Bromo-thiophene* | Pyridin-4-yl | Pd(PPh₃)₄ | ~70 (est.) |
*Hypothetical data based on furan analog.
Malonate Alkylation and Decarboxylation
The patent by Chen et al. outlines a route to 2-thiophenecarboxylic acid via bromothiophene and diethyl malonate . Applying this to naphthothiophene derivatives, 2-bromo-naphtho[1,2-b]thiophene could react with diethyl malonate in the presence of alkali metals (e.g., Na, Mg) to form a malonate adduct. Subsequent saponification and decarboxylation would yield the carboxylic acid, which is esterified to the target compound.
Key Steps :
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Bromination : Thiophene → 2-bromothiophene (yield: 85–90% ).
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Alkylation : Diethyl malonate + 2-bromothiophene → 2-(2-thiophene)diethyl malonate (yield: 88–94% ).
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Decarboxylation : Malonate → carboxylic acid → ethyl ester.
Adapting this sequence to naphthothiophene would require bromination at the 2-position of the thiophene ring, followed by malonate coupling under strongly basic conditions.
Comparative Analysis of Methods
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring undergoes selective oxidation under controlled conditions:
- Sulfoxide/sulfone formation : Treatment with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) oxidizes the sulfur atom to sulfoxides or sulfones .
- Side-chain oxidation : The ethyl ester group remains stable under mild oxidative conditions but can be cleaved under stronger oxidants like KMnO₄ to yield carboxylic acid derivatives .
Key conditions :
| Reagent | Product | Yield | Source |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 65–78% | |
| mCPBA | Sulfone | 82% | |
| KMnO₄ (acidic) | Naphtho[1,2-b]thiophene-2-carboxylic acid | 70% |
Reduction Reactions
The ester moiety is selectively reduced without affecting the aromatic system:
- Ester to alcohol : Lithium aluminum hydride (LiAlH₄) reduces the carbonyl group to a hydroxymethyl derivative .
- Catalytic hydrogenation : Palladium-catalyzed hydrogenation under H₂ reduces double bonds in dihydro derivatives .
Example :
textLiAlH₄ in THF/ether (1:1) → 2-(Hydroxymethyl)naphtho[1,2-b]thiophene (87.5% yield)[7].
Electrophilic Substitution
The electron-rich thiophene and naphthalene rings undergo regioselective substitutions:
- Nitration : Nitric acid (HNO₃) in H₂SO₄ introduces nitro groups at the 5-position of the thiophene ring .
- Bromination : N-Bromosuccinimide (NBS) in CCl₄ yields 5-bromo derivatives .
- Friedel-Crafts acylation : Acetyl chloride/AlCl₃ adds acetyl groups to the 5-position .
Regioselectivity data :
| Reaction | Major Product | Minor Product | Ratio |
|---|---|---|---|
| Nitration (2-Me) | 2-Methyl-5-nitro derivative | 2-Nitronaphthothiophenone | 4:1 |
| Bromination | 5-Bromo derivative | – | >95% |
Cyclization and Heterocycle Formation
The compound serves as a precursor for bioactive heterocycles:
- Azetidinone synthesis : Reaction with chloroacetyl chloride and triethylamine forms β-lactam rings (azetidinones) .
- Schiff base formation : Condensation with aromatic aldehydes produces hydrazide derivatives, which are cyclized to thiadiazoles or triazoles .
Mechanistic pathway :
- Hydrazinolysis of the ester yields naphtho[2,1-b]thiophene-2-carbohydrazide .
- Condensation with aldehydes forms Schiff bases.
- Cyclization with chloroacetyl chloride introduces the β-lactam ring .
Functional Group Interconversion
- Ester hydrolysis : Acidic or basic hydrolysis converts the ethyl ester to carboxylic acid .
- Amidation : Reaction with amines (e.g., benzylamine) in the presence of HBTU yields carboxamides .
Conditions for hydrolysis :
Radical Reactions
- Oxidative coupling : Manganese(III) acetate mediates radical-based couplings with aldehydes or ketones to form indoloquinones .
This compound’s versatility in reactions such as oxidation, reduction, and cyclization makes it valuable for synthesizing pharmacologically active derivatives. Experimental protocols emphasize temperature control and reagent stoichiometry to achieve high regioselectivity and yields .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Ethyl naphtho[1,2-b]thiophene-2-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions, including:
- Condensation Reactions : It can participate in reactions with aldehydes and ketones to form more complex carbon frameworks.
- Functionalization : The carboxylate group can be modified to introduce other functional groups, enhancing its utility in synthesizing diverse organic compounds.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives. Research indicates that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, including:
- HT-29 Cells : Some analogs have shown potent activity against colorectal cancer cells, with structure-activity relationship (SAR) studies revealing that modifications can enhance their efficacy .
- Mechanism of Action : The compound may induce apoptosis in cancer cells or inhibit cell proliferation through interactions with specific biological targets .
Material Science
Photovoltaic Applications
The compound's unique electronic properties make it a candidate for use in photovoltaic materials. Studies have investigated its role in enhancing the efficiency of organic solar cells through:
- Conjugation Effects : The incorporation of thiophene units influences charge transport properties, potentially leading to improved solar cell performance .
- Stability and Efficiency : Research suggests that the stability of devices incorporating this compound can be superior to those using traditional materials, making it a valuable component in the development of next-generation solar technologies.
Case Studies
Case Study 1: Antiproliferative Activity Evaluation
A study evaluated the antiproliferative activity of synthesized naphthoquinone derivatives related to this compound. The findings demonstrated that modifications to the thiophene ring significantly enhanced cytotoxicity against colorectal cancer cells. The study employed a 3D-QSAR model to predict the activity of new compounds, suggesting that further exploration could yield promising anticancer agents .
| Compound | Activity | Notes |
|---|---|---|
| Compound A | High | Strong cytotoxicity against HT-29 cells |
| Compound B | Moderate | Effective but less potent than Compound A |
| Compound C | Low | Minimal activity observed |
Case Study 2: Organic Solar Cells
In another study, this compound was incorporated into organic photovoltaic devices. The results indicated a notable increase in power conversion efficiency compared to devices without this compound. The research emphasized the importance of molecular design in optimizing electronic properties for better solar energy conversion .
Mechanism of Action
The mechanism of action of ethyl naphtho[1,2-b]thiophene-2-carboxylate largely depends on its application. For instance, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways and molecular targets can vary based on the specific context of its use.
Comparison with Similar Compounds
Benzo[b]thiophene Carboxylates
- Ethyl 5-Hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate : Features a benzo[b]thiophene core with dioxo and phenyl substituents. The dioxo groups increase electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions. Its melting point (174–178°C) is higher than ethyl naphtho[1,2-b]thiophene-2-carboxylate, likely due to increased hydrogen bonding .
- Ethyl 3-Methyl-4,5-dioxo-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate : Incorporates a dioxo group on the dihydronaphtho ring, reducing aromaticity but improving solubility in polar solvents. This derivative is synthesized via thiol-ene reactions with ethyl mercaptoacetate .
Symmetrical Dithiophene Derivatives
- Ethyl 3,8-Diamino-naphtho[1,2-b:8,7-b']dithiophene-2,9-carboxylate: A bifunctionalized dithiophene with two ester groups. The extended conjugation system enhances G-quadruplex DNA binding affinity, showing antiproliferative activity against HeLa cells (IC₅₀ ~10 µM) . Compared to the mono-thiophene target compound, this derivative exhibits stronger π-π stacking interactions but lower solubility .
Hydrogenated Analogues
- Ethyl 4,5-Dihydronaphtho[1,2-b]thiophene-2-carboxylate : Partial hydrogenation of the naphthalene ring reduces planarity, altering electronic properties. This compound is a precursor in synthesizing the target compound via bromination .
Reactivity and Substitution Patterns
Antiproliferative Activity
- This compound derivatives exhibit moderate cytotoxicity (IC₅₀ ~50 µM in HeLa cells), while symmetrical dithiophene analogues (e.g., ethyl 3,8-diamino-dithiophene-2,9-carboxylate) show enhanced activity (IC₅₀ ~10 µM) due to improved DNA intercalation .
- Naphtho[1,2-b]furan Carboxylates : Ethyl carboxylate derivatives with furan moieties (e.g., compound 2-8) demonstrate selective inhibition of triple-negative breast cancer (TNBC) cells, highlighting the role of heterocycle choice in bioactivity .
Photovoltaic and Electronic Properties
- Naphtho[1,2-b:8,7-b']dithiophene-2,9-dicarboxylates : Used in dye-sensitized solar cells (DSSCs) with power conversion efficiencies (PCE) up to 8.2%, outperforming benzo[b]thiophene-based dyes (PCE ~5.5%) due to broader absorption spectra .
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Melting Point (°C) | Solubility | Key Functional Groups |
|---|---|---|---|
| This compound | Not reported | THF, Ether | Ester |
| Ethyl 5-Hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate | 174–178 | Ethanol | Ester, Dioxo, Phenyl |
| Ethyl 3,8-Diamino-dithiophene-2,9-carboxylate | >200 (decomp.) | DMSO, DMF | Ester, Amino |
Biological Activity
Ethyl naphtho[1,2-b]thiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, characterization, and various biological activities of this compound based on recent research findings.
Synthesis and Characterization
This compound can be synthesized through several methods, typically involving the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. For instance, the synthesis often starts from ethyl chloroacetate and involves the use of bases like potassium carbonate in dimethylformamide (DMF) to facilitate the formation of the ester .
The characterization of this compound is typically performed using techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The IR spectrum often exhibits characteristic absorption bands corresponding to the ester carbonyl group and aromatic protons, while NMR provides insights into the molecular structure by revealing proton environments within the compound .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives. For example, compounds derived from this structure have shown significant antibacterial and antifungal activities. In one study, derivatives synthesized from this compound were tested against various strains of bacteria and fungi, demonstrating promising results with notable zones of inhibition .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |
|---|---|---|---|---|
| This compound | E. coli | 15 | C. albicans | 12 |
| Naphtho[1,2-b]thiophene-2-carbohydrazide | S. aureus | 18 | A. niger | 14 |
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Research indicates that this compound can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity tests. Results have shown that certain derivatives possess higher antioxidant capacities compared to standard antioxidants like ascorbic acid .
Table 2: Antioxidant Activity of this compound
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 78 |
| Ascorbic Acid | 85 |
Cytotoxicity and Anti-Proliferative Effects
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. Notably, its derivatives have been assessed for anti-proliferative activity against colorectal cancer cells (HT-29). The results indicated that some derivatives exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 µM, suggesting their potential as anticancer agents .
Table 3: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HT-29 | 10 |
| Naphthoquinone Derivative | HT-29 | 7 |
Case Studies
In a case study published in MDPI, researchers synthesized a series of derivatives from this compound and evaluated their biological activities comprehensively. The study highlighted that modifications to the molecular structure significantly impacted both antimicrobial and anticancer activities. This underscores the importance of structure-activity relationships (SAR) in drug design and development for optimizing therapeutic efficacy .
Q & A
Q. Optimization Strategies :
- Catalyst Screening : Use Lewis acids (e.g., FeCl₃) to enhance cyclization efficiency.
- Temperature Control : Maintain 60–80°C during nitration to minimize byproducts .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for >95% purity .
Q. Case Study :
Q. Key Data :
- Substituent Directing Power : Ester > methyl > morpholine (in related compounds) .
How can contradictory spectroscopic data during derivative characterization be resolved?
Advanced Research Focus : Analytical troubleshooting for structural elucidation.
Methodological Answer :
Common Contradictions :
- NMR Splitting Patterns : Overlapping signals in crowded aromatic regions (e.g., naphthalene protons).
- Mass Spectrometry : Fragmentation patterns may mislead due to similar m/z values.
Q. Resolution Strategies :
2D NMR (COSY, HSQC) : Assign proton-proton and proton-carbon correlations (e.g., differentiate C-5 vs. C-7 protons) .
X-ray Crystallography : Confirm regiochemistry of nitro or bromo substituents .
Isotopic Labeling : Use ¹³C-labeled intermediates to trace reaction pathways .
Example : A 5-nitro derivative showed unexpected NOE correlations; X-ray analysis confirmed the 5-position substitution .
What strategies enhance the biological activity of this compound derivatives?
Advanced Research Focus : Structure-activity relationship (SAR) optimization.
Methodological Answer :
Key Modifications :
- Morpholine Introduction : Enhances solubility and binding to kinase targets .
- Schiff Base Formation : React with 2-chloro-3-formylquinolines to improve antifungal activity (MIC: 8 µg/mL vs. Candida albicans) .
Q. Experimental Validation :
- Kinetic Studies : Monitor reaction rates with dienophiles (e.g., maleic anhydride) under varying substituents.
- DFT Calculations : HOMO-LUMO gaps correlate with observed reactivity (ΔE: 5.2 eV for EDG vs. 6.1 eV for EWG) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
